6-Chloro-3-fluoro-4-methylpyridin-2-amine
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Overview
Description
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine typically involves the introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting with 2-chloro-3-fluoropyridine, the methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-4-methyl-2-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-3-fluoro-4-methyl-2-Pyridinamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to form stable and bioactive compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, providing effective control of pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-fluoro-N-methyl-2-pyridinamine
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
6-chloro-3-fluoro-4-methyl-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H6ClFN2 |
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Molecular Weight |
160.58 g/mol |
IUPAC Name |
6-chloro-3-fluoro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
InChI Key |
VTYGCVIRNJLCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1F)N)Cl |
Origin of Product |
United States |
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